4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with cyclohexylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under appropriate conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted triazole derivatives. These products can be further utilized in different applications based on their chemical properties .
Scientific Research Applications
4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((3-Chlorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the cyclohexyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C15H17ClN4S |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17ClN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,21)/b17-10+ |
InChI Key |
ZWYLPQIGXRPQIG-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.